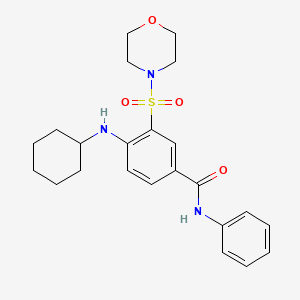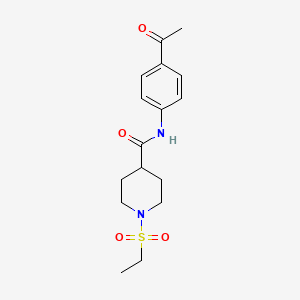![molecular formula C14H18Cl2N2O4S B4112131 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4112131.png)
2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide
Vue d'ensemble
Description
2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide, also known as DMSF, is a chemical compound that has been widely used in scientific research. This compound is known for its ability to dissolve proteins and other biological molecules, making it a valuable tool for studying the structure and function of these molecules.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide is not fully understood, but it is thought to involve the disruption of protein-protein interactions and the formation of hydrogen bonds with amino acid residues. 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide is also known to disrupt lipid bilayers, which may contribute to its solubilizing properties.
Biochemical and Physiological Effects
2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have a variety of biochemical and physiological effects. For example, 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide can induce apoptosis in cancer cells, making it a potential anti-cancer agent. 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its ability to solubilize and denature proteins. This makes it a valuable tool for studying the structure and function of proteins. However, 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide can also have non-specific effects on proteins, making it important to use controls in experiments. In addition, 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide can be toxic to cells at high concentrations, so it is important to use appropriate safety precautions when working with this compound.
Orientations Futures
There are many potential future directions for research involving 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide. One area of interest is the development of new anti-cancer therapies based on the apoptosis-inducing properties of 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide. Another area of interest is the study of the effects of 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide on lipid bilayers, which could lead to the development of new drug delivery systems. Finally, the use of 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide in combination with other protein denaturants could lead to the development of new techniques for studying protein structure and function.
Conclusion
In conclusion, 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide is a valuable tool for studying the structure and function of proteins. Its ability to solubilize and denature proteins has made it a widely used compound in scientific research. However, it is important to use appropriate safety precautions when working with this compound, and to be aware of its potential non-specific effects on proteins. There are many potential future directions for research involving 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide, including the development of new anti-cancer therapies and drug delivery systems.
Applications De Recherche Scientifique
2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide has been widely used in scientific research as a protein denaturant and solubilizer. This compound is particularly useful for studying membrane proteins, which are notoriously difficult to isolate and purify. 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide can be used to solubilize membrane proteins, allowing them to be studied in vitro. In addition, 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide can be used to denature proteins, making it easier to study their structure and function.
Propriétés
IUPAC Name |
2,4-dichloro-5-(dimethylsulfamoyl)-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O4S/c1-18(2)23(20,21)13-6-10(11(15)7-12(13)16)14(19)17-8-9-4-3-5-22-9/h6-7,9H,3-5,8H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZIUGKUMCICHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC2CCCO2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(isopropylamino)sulfonyl]-4-methylbenzoic acid](/img/structure/B4112063.png)

![N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]-2-phenylacetamide](/img/structure/B4112075.png)
![[({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)amino](phenyl)acetic acid](/img/structure/B4112077.png)
![2-methyl-3-{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B4112085.png)
![2-chloro-N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methoxyphenyl)benzamide](/img/structure/B4112087.png)


![5-bromo-N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B4112121.png)
![7-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-2,3-dimethyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B4112122.png)

![2,5-dichloro-N-[2-(dimethylamino)ethyl]benzenesulfonamide](/img/structure/B4112129.png)